molecular formula C9H17Br B6260292 (bromomethyl)cyclooctane CAS No. 3814-33-3

(bromomethyl)cyclooctane

Cat. No.: B6260292
CAS No.: 3814-33-3
M. Wt: 205.1
InChI Key:
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Description

(Bromomethyl)cyclooctane: is an organic compound that belongs to the class of cycloalkanes, which are hydrocarbons containing carbon atoms arranged in a ring structure. This compound features a cyclooctane ring with a bromomethyl group attached to one of the carbon atoms. The molecular formula for this compound is C9H17Br .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Bromomethyl)cyclooctane can be synthesized through several methods. One common approach involves the bromination of cyclooctylmethanol. This reaction typically uses bromine (Br2) or other brominating agents under controlled conditions to achieve the desired product . Another method involves the reaction of cyclooctane with bromomethyl radicals generated from bromomethyl precursors .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and efficient separation methods to isolate the product .

Chemical Reactions Analysis

Types of Reactions: (Bromomethyl)cyclooctane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form cyclooctylmethanol.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form cyclooctene.

    Oxidation Reactions: The compound can be oxidized to form cyclooctanone or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Substitution: Cyclooctylmethanol.

    Elimination: Cyclooctene.

    Oxidation: Cyclooctanone.

Mechanism of Action

The mechanism of action of (bromomethyl)cyclooctane involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing it to participate in substitution and elimination reactions. The compound can form intermediates such as carbocations and bromonium ions, which play crucial roles in its chemical behavior .

Comparison with Similar Compounds

    Cyclooctane: A simple cycloalkane with no substituents.

    Cyclooctylmethanol: A hydroxyl-substituted derivative of cyclooctane.

    Cyclooctene: An unsaturated derivative with a double bond in the ring.

Uniqueness: (Bromomethyl)cyclooctane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. This reactivity makes it a versatile intermediate in organic synthesis and valuable for various applications in research and industry .

Properties

CAS No.

3814-33-3

Molecular Formula

C9H17Br

Molecular Weight

205.1

Purity

95

Origin of Product

United States

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